molecular formula C20H17N3O2S B2645611 1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1798510-98-1

1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2645611
CAS No.: 1798510-98-1
M. Wt: 363.44
InChI Key: WVIDCUAVBPLOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds with structures related to 1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone have been evaluated for their antimicrobial and antifungal activities. For instance, derivatives synthesized through microwave-assisted processes and traditional methods have shown promising antibacterial and antifungal effects against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006). Similarly, novel 1H-indole derivatives exhibited significant antimicrobial activity, demonstrating their potential as effective agents against microbial infections (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Applications

Azetidinone derivatives, including those linked with indole moieties, have been assessed for their anti-inflammatory properties. A study reported the synthesis of indolyl azetidinones with notable anti-inflammatory activity, suggesting their utility in developing non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Anticancer Applications

The exploration into the anticancer properties of compounds related to this compound has yielded positive outcomes. Benzothiazole β-lactam conjugates, for example, were synthesized and found to exhibit moderate antimalarial activity and potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles, indicating their relevance in cancer therapy (Alborz et al., 2018). Another study focused on the synthesis of new benzimidazole derivatives, showcasing their potential as antimicrobial agents, which indirectly supports the exploration of such compounds for broader pharmacological applications, including anticancer activities (Ansari & Lal, 2009).

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-19(9-13-10-21-16-6-2-1-5-15(13)16)23-11-14(12-23)25-20-22-17-7-3-4-8-18(17)26-20/h1-8,10,14,21H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIDCUAVBPLOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.